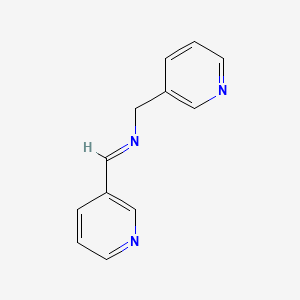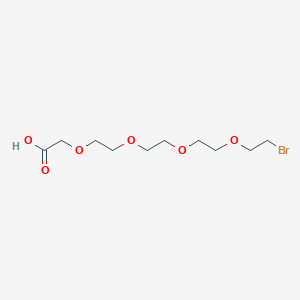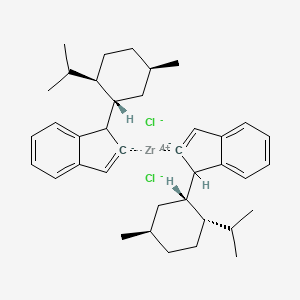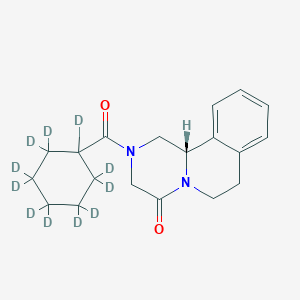
Tri-GalNAc-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-GalNAc-NHS ester is a compound used in the field of chemical biology and synthetic biology. It is a lysosome targeting chimera (LYTAC) and a ligand for the asialoglycoprotein receptor (ASGPR). This receptor is specifically expressed on liver cells and is involved in the degradation of extracellular proteins, including membrane proteins . This compound is utilized as a protein degrader in LYTAC research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Tri-GalNAc-NHS ester involves the synthesis of sialic acid derivatives, which are then conjugated with protein or lipid molecules. The compound contains three sialic acid residues, each connected to an N-hydroxysuccinimide (NHS) ester group through an amide bond . The synthesis process typically involves the following steps:
Synthesis of Sialic Acid Derivatives: This step involves the chemical modification of sialic acid to introduce functional groups that can react with NHS ester.
Conjugation with NHS Ester: The sialic acid derivatives are then reacted with NHS ester under controlled conditions to form the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Tri-GalNAc-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can react with amino groups in proteins or peptides to form stable amide bonds.
Common Reagents and Conditions
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from the reactions of this compound include glycosylated proteins and peptides, which have enhanced stability and specificity for their biological targets .
Applications De Recherche Scientifique
Tri-GalNAc-NHS ester has a wide range of applications in scientific research, including:
Mécanisme D'action
Tri-GalNAc-NHS ester exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on liver cells. This binding facilitates the internalization of the compound and its cargo into the lysosome, where the extracellular proteins are degraded . The molecular targets and pathways involved include the ASGPR-mediated endocytosis and lysosomal degradation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-GalNAc (OAc)3-Perfluorophenyl: A similar compound used in the synthesis of lysosome-targeting chimeras.
Tri-GalNAc-biotin: Another lysosome-targeting degrader that promotes the uptake of NeutrAvidin into liver cells.
Uniqueness
Tri-GalNAc-NHS ester is unique due to its high specificity for the asialoglycoprotein receptor and its ability to facilitate the degradation of extracellular proteins. This makes it a valuable tool for targeted protein degradation and drug delivery applications.
Propriétés
Formule moléculaire |
C79H137N11O37 |
|---|---|
Poids moléculaire |
1833.0 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C79H137N11O37/c1-51(94)86-67-73(110)70(107)54(45-91)124-76(67)121-29-7-4-13-57(97)80-23-10-26-83-60(100)18-33-118-48-79(89-63(103)21-32-113-37-39-115-41-43-117-44-42-116-40-38-114-36-22-66(106)127-90-64(104)16-17-65(90)105,49-119-34-19-61(101)84-27-11-24-81-58(98)14-5-8-30-122-77-68(87-52(2)95)74(111)71(108)55(46-92)125-77)50-120-35-20-62(102)85-28-12-25-82-59(99)15-6-9-31-123-78-69(88-53(3)96)75(112)72(109)56(47-93)126-78/h54-56,67-78,91-93,107-112H,4-50H2,1-3H3,(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,101)(H,85,102)(H,86,94)(H,87,95)(H,88,96)(H,89,103)/t54-,55-,56-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-/m1/s1 |
Clé InChI |
JMACKZAHKSDYQD-XSFVKFJNSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)

![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)







![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)
![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)

